3-(Propylsulfonamido)phenylboronic acid
Overview
Description
3-(Propylsulfonamido)phenylboronic acid is an organoboron compound with the molecular formula C9H14BNO4S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylsulfonamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Mechanism of Action
Target of action
Boronic acids are known to interact with various biological targets, including enzymes like serine proteases and kinases. They can form reversible covalent complexes with these proteins, potentially modulating their activity .
Mode of action
The boronic acid moiety can form a tetrahedral boronate ester with hydroxyl-containing biological molecules, such as the side chains of serine or threonine residues in proteins .
Biochemical pathways
The specific pathways affected would depend on the exact targets of the compound. Given the potential targets mentioned above, it could be involved in regulating proteolysis or phosphorylation processes .
Pharmacokinetics
Boronic acids are generally well absorbed and can be subject to hepatic metabolism. Their elimination can occur through renal excretion .
Result of action
The effects at the molecular and cellular level would depend on the specific targets and pathways affected. This could range from changes in protein activity to alterations in cell signaling .
Action environment
Factors such as pH can influence the stability and reactivity of boronic acids. Additionally, the presence of other reactive species in the environment could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylsulfonamido)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Propylsulfonamido Group: The propylsulfonamido group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Propylsulfonamido)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Esterification: The boronic acid can react with diols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Diols and mild acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
Scientific Research Applications
3-(Propylsulfonamido)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the propylsulfonamido group, making it less selective for certain applications.
4-(3-Butenylsulfonyl)phenylboronic Acid: Similar in structure but with a different sulfonamide group, affecting its binding affinity and selectivity.
Uniqueness
3-(Propylsulfonamido)phenylboronic acid is unique due to the presence of the propylsulfonamido group, which enhances its selectivity and binding affinity for cis-diol-containing molecules. This makes it particularly valuable in applications requiring high specificity, such as in the development of boronate affinity materials .
Properties
IUPAC Name |
[3-(propylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHQVMLJAJFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674474 | |
Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-64-2 | |
Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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